molecular formula C19H16N2O3S B2805252 METHYL 2-[2-(QUINOLIN-2-YLSULFANYL)ACETAMIDO]BENZOATE CAS No. 852698-72-7

METHYL 2-[2-(QUINOLIN-2-YLSULFANYL)ACETAMIDO]BENZOATE

Cat. No.: B2805252
CAS No.: 852698-72-7
M. Wt: 352.41
InChI Key: LSPICYWYBSPTNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-[2-(QUINOLIN-2-YLSULFANYL)ACETAMIDO]BENZOATE is a useful research compound. Its molecular formula is C19H16N2O3S and its molecular weight is 352.41. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Transformations for Heterocyclic Systems : Methyl 2-(acetylamino)benzoate derivatives are versatile reagents for creating polysubstituted heterocyclic systems, such as pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles (Pizzioli et al., 1998).

  • Formation of Fused Pyranoazines : Methyl 2-benzoylamino-3-dimethylaminopropenoate reacts with heterocyclic hydroxy compounds to form fused pyranones, leading to derivatives of various chemical structures like 2H-pyrano[3,2-c]pyridine and 2H-pyrano[2,3-d]pyridazine (Stanovnik et al., 1993).

  • Creation of Fluorescent Properties : In another application, the reaction of substituted 4-chloro-2-methylquinolines with 2- and 4-aminobenzoic acids led to the creation of compounds with fluorescent properties, showcasing the role of methyl 2-(acetylamino)benzoate derivatives in developing substances with unique optical characteristics (Avetisyan et al., 2007).

  • Amino Acids in Heterocyclic Synthesis : These compounds have also been used to synthesize various heterocyclic systems using amino acids, indicating their importance in the field of organic chemistry (Kralj et al., 1997).

  • Lithiation of Quinazolinones : The lithiation of quinazolinones, including 3-(acetylamino)quinazolinones, has been studied for the synthesis of complex quinazolinone derivatives (Smith et al., 1996).

  • Synthesis of Quinolones : Methyl 2-(acetylamino)benzoate derivatives have been utilized in the synthesis of 1-alkyl-2-phenyl-4-quinolones, compounds known for their pharmacological activities (Song et al., 2013).

  • Synthesis of Imidazole Derivatives : Methyl 2-benzoylamino-2-oxobutanoate has been used to synthesize imidazole derivatives, indicating its versatility in creating nitrogen-containing compounds (Stanovnik et al., 2003).

  • Synthesis of Antibacterial Agents : Derivatives of methyl 2-(acetylamino)benzoate have been synthesized and tested for antibacterial activity, highlighting their potential in pharmaceutical applications (Murthy et al., 2011).

Safety and Hazards

The safety data sheet for a similar compound, “Methyl benzoate”, indicates that it is a combustible liquid and harmful if swallowed . It is advised to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

methyl 2-[(2-quinolin-2-ylsulfanylacetyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-24-19(23)14-7-3-5-9-16(14)20-17(22)12-25-18-11-10-13-6-2-4-8-15(13)21-18/h2-11H,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPICYWYBSPTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.